![molecular formula C18H24N2O4 B3047756 Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate CAS No. 144055-85-6](/img/structure/B3047756.png)
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate
Overview
Description
This compound is a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins . It can be polymerized to generate a polymer with pendant amine functionality .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, in one method, diethanolamine is reacted with benzyl chloride, heated to reflux for 1-1.5 hours, cooled to 23-28°C, and then reacted with sulfuryl chloride . In another method, tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .Molecular Structure Analysis
The molecular structure of this compound is C23H23NO6 . It has a monoclinic crystal structure with a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, V = 1999.62 (14) Å3, Z = 4, Rgt(F) = 0.0389, wRref(F2) = 0.0965, T = 293 K .Chemical Reactions Analysis
The amino group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The compound is a solid with a white to off-white color . It has a molecular weight of 233.26 . It is stored at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .Safety and Hazards
Future Directions
The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (AAILs) for organic synthesis is a promising area of research . Care should be taken due to their multiple reactive groups. To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .
properties
IUPAC Name |
ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-5-23-16(21)12-6-7-15-14(10-12)13(11-20-15)8-9-19-17(22)24-18(2,3)4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEOBVFOMOCMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434695 | |
Record name | AGN-PC-0MXS0F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate | |
CAS RN |
144055-85-6 | |
Record name | AGN-PC-0MXS0F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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